(1-Bromopentan-2-yl)benzene
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Overview
Description
(1-Bromopentan-2-yl)benzene is an organic compound with the molecular formula C11H15Br It consists of a benzene ring substituted with a bromopentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromopentan-2-yl)benzene typically involves the bromination of pentan-2-ylbenzene. One common method is the free radical bromination, where pentan-2-ylbenzene is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: (1-Bromopentan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield pentan-2-ylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products:
Substitution: Formation of pentan-2-ylbenzene derivatives.
Oxidation: Formation of pentan-2-one or pentan-2-ol.
Reduction: Formation of pentan-2-ylbenzene.
Scientific Research Applications
(1-Bromopentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1-Bromopentan-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The stability of the intermediate carbocation or radical plays a crucial role in determining the reaction pathway and product distribution .
Comparison with Similar Compounds
Bromobenzene: A simpler analog where the benzene ring is directly substituted with a bromine atom.
(1-Chloropentan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine.
(1-Iodopentan-2-yl)benzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: (1-Bromopentan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the steric and electronic effects of the pentan-2-yl group influence the compound’s reactivity and selectivity in various chemical transformations .
Properties
Molecular Formula |
C11H15Br |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-bromopentan-2-ylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
InChI Key |
REQKMZMJUAOEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
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